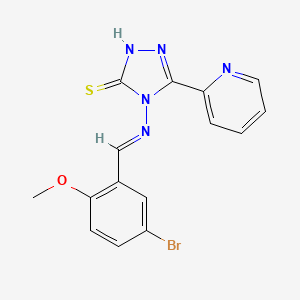![molecular formula C26H20N2S B12003965 N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)
N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between an aldehyde (such as benzaldehyde) and an amine (such as aniline) under suitable conditions. The imine formed undergoes further reactions to yield the desired compound.
Industrial Production:: While specific industrial methods are proprietary, large-scale production likely involves efficient synthetic routes optimized for yield and purity.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group could yield secondary amines.
Substitution: Substitution reactions at the phenyl rings are possible.
Reductive Amination: Sodium borohydride (NaBH₄) or other reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Major Products:: The major products depend on reaction conditions and substituents. For example, reduction of the imine could yield the corresponding secondary amine.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: It may serve as a probe or ligand for studying biological processes.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism remains an active area of research. its molecular targets likely involve interactions with proteins or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare it to related imines or amines. Its unique structure sets it apart from other molecules in this class.
Propriétés
Formule moléculaire |
C26H20N2S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[4-[4-(benzylideneamino)phenyl]sulfanylphenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C26H20N2S/c1-3-7-21(8-4-1)19-27-23-11-15-25(16-12-23)29-26-17-13-24(14-18-26)28-20-22-9-5-2-6-10-22/h1-20H |
Clé InChI |
FHSJCKYAXMJVKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)
![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)
acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)
